Cas no 91874-98-5 (1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl-)
91874-98-5 structure
Product Name:1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl-
CAS-nummer:91874-98-5
MF:C17H11NO2S
MW:293.339742898941
CID:808561
PubChem ID:124752
Update Time:2025-04-19
1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl-
- 2-(3,4-dihydroxyphenyl)naphtho(1,2-d)thiazole
- 91874-98-5
- 1,2-Benzenediol, 4-naphtho(1,2-d)thiazol-2-yl-, (3aS-(3aalpha,4beta,6aalpha))-
- SCHEMBL6230974
- 2-(3,4-dihydroxyphenyl)naphtho[1,2-d]-thiazole
-
- Inchi: 1S/C17H11NO2S/c19-13-7-5-11(9-14(13)20)17-18-16-12-4-2-1-3-10(12)6-8-15(16)21-17/h1-9,19-20H
- InChI-sleutel: RZKXBQAPYSXJJU-UHFFFAOYSA-N
- LACHT: S1C(C2C=CC(=C(C=2)O)O)=NC2=C1C=CC1C=CC=CC2=1
Berekende eigenschappen
- Exacte massa: 293.051049
- Monoisotopische massa: 293.051049
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 563
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 74.6
- XLogP3: 4.6
Experimentele eigenschappen
- Dichtheid: 1.499
- Kookpunt: 434.2°Cat760mmHg
- Vlampunt: 216.4°C
- Brekindex: 1.815
1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl- Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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